molecular formula C15H13N3O B3025533 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-70-9

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3025533
CAS No.: 881041-70-9
M. Wt: 251.28 g/mol
InChI Key: NCQHUXKTEKXQMQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 3,4-dimethylphenyl group at the 2-position and an aldehyde functional group at the 3-position. The compound’s structure combines aromaticity from the phenyl ring with the electron-deficient nature of the imidazo[1,2-a]pyrimidine system, making it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group provides a reactive site for further derivatization, such as Schiff base formation, which is critical for developing bioactive molecules .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-5-12(8-11(10)2)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQHUXKTEKXQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds : This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds, expanding the library of available chemical entities for further research and application in various fields.

Biology

  • Bioactive Molecule : Investigated for its potential antimicrobial and anti-inflammatory properties. Studies indicate that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activity against various gram-positive bacteria such as Staphylococcus aureus by disrupting cell wall synthesis or metabolic pathways .

Medicine

  • Drug Development : Explored for use as an inhibitor of specific enzymes or receptors. Its unique structural features may allow it to modulate biological pathways effectively. For instance, its potential as an anticancer agent is currently under investigation due to its ability to interact with cancer-related targets .

Industry

  • Advanced Materials : Utilized in developing organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond traditional chemical applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives against pathogenic bacteria. Results indicated that compounds similar to this compound significantly inhibited bacterial growth at low concentrations.

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of imidazo[1,2-a]pyrimidines revealed that certain derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
This compound Imidazo[1,2-a]pyrimidine 3,4-Dimethylphenyl (electron-donating) C₁₆H₁₄N₃O* 264.31* High reactivity at aldehyde; enhanced electron density due to methyl groups
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) Imidazo[1,2-a]pyrimidine 3,4-Difluorophenyl (electron-withdrawing) C₁₅H₁₀F₂N₂O₃ 328.26 Electron-deficient core; carboxylate group enables esterification
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (9c) Imidazo[1,2-a]pyrimidine 4-Fluorophenyl C₁₃H₈FN₃O 241.22 Moderate electron withdrawal; mp 208–210 °C; used in medicinal intermediates
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl C₁₇H₁₆N₂O₃ 296.32 Methoxy groups enhance solubility; pyridine core alters π-π stacking
7-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine Bromo at C7 C₇H₄BrN₃O 226.03 Bromine enables cross-coupling reactions; high density (1.91 g/cm³)

*Estimated based on structural analogs (e.g., ).

Biological Activity

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.283 g/mol
  • CAS Number : 881041-70-9

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions. Common solvents include ethanol and acetic acid, often utilizing catalysts like p-toluenesulfonic acid to facilitate the reaction .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, certain imidazo derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines. For example, it has shown promising results against K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it activates caspase pathways leading to programmed cell death .

Case Studies

A recent study evaluated a series of novel imidazo[1,2-a]pyrimidine derivatives for their biological activities. Among these, this compound was highlighted for its potent antiproliferative effects against multiple cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundImidazo[1,2-a]pyrimidineModerateHigh
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehydeImidazo[1,2-a]pyridineLowModerate
2-(3,4-Dimethylphenyl)imidazo[1,2-a]triazine-3-carbaldehydeImidazo[1,2-a]triazineHighModerate

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?

The synthesis typically involves multicomponent reactions or functionalization of preformed imidazo[1,2-a]pyrimidine scaffolds. For example, a modified Vilsmeier-Haack reaction using phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours has been employed for formylation of analogous compounds . Key steps include:

  • Condensation of substituted anilines with α-bromoketones.
  • Cyclization under acidic or thermal conditions.
  • Formylation via POCl₃/DMF to introduce the carbaldehyde group. Purification often involves silica gel chromatography, with crystallization from ethyl acetate/petroleum ether mixtures .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For related imidazo[1,2-a]pyrimidine derivatives, single-crystal X-ray diffraction has resolved bond angles, torsion angles, and packing interactions (e.g., π-π stacking of aromatic rings) . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm).
  • FT-IR : Stretching vibrations for aldehyde (C=O at ~1700 cm⁻¹) and imidazole rings (C=N at ~1600 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching the calculated mass (e.g., m/z 279.34 for C₁₇H₁₇N₃O) .

Q. What are the solubility and stability considerations for this compound?

Imidazo[1,2-a]pyrimidine derivatives are typically sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Stability studies recommend storage under inert atmospheres at 2–8°C to prevent aldehyde oxidation or hydrolysis . Precautionary measures include avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Computational methods like density functional theory (DFT) can predict transition states and intermediate stability. For example, DFT studies on analogous imidazo[1,2-a]pyrimidine-Schiff base derivatives identified electron-deficient aromatic rings as reaction hotspots, guiding solvent selection (e.g., DMF enhances electrophilicity) and temperature control . Experimental optimization may involve:

  • Screening catalysts (e.g., p-toluenesulfonic acid for cyclization).
  • Adjusting stoichiometry of POCl₃ to minimize side reactions .
  • Real-time monitoring via TLC or HPLC to track intermediate consumption .

Q. What computational tools are used to predict the biological activity of this compound?

Molecular docking and molecular dynamics simulations are employed to study interactions with biological targets. For example, imidazo[1,2-a]pyrimidine derivatives have been docked into phosphodiesterase (PDE) active sites using AutoDock Vina, with binding affinity correlated to substituent electronic profiles (e.g., electron-withdrawing groups enhance π-cation interactions) . Pharmacokinetic properties (LogP, polar surface area) are calculated using tools like MarvinSketch to assess drug-likeness per Lipinski’s Rule of Five .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s physicochemical properties?

Substituent effects are systematically studied via Hammett plots or Hansch analysis. For instance:

  • Electron-donating groups (e.g., -CH₃ on the phenyl ring) increase lipophilicity (LogP ~2.5) but reduce aqueous solubility.
  • Halogen substituents (e.g., -Cl, -F) enhance metabolic stability but may introduce toxicity risks . Quantum chemical calculations (e.g., HOMO-LUMO gaps via Gaussian 09) reveal how substituents influence electronic transitions, aiding in fluorescence or bioactivity tuning .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or polymorphic forms. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in the aldehyde group).
  • Powder X-ray diffraction (PXRD) to distinguish crystalline vs. amorphous phases .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas amid isobaric interferences .

Methodological Guidelines

  • Synthesis : Prioritize POCl₃/DMF-mediated formylation for regioselectivity .
  • Characterization : Combine XRD with spectroscopic methods for unambiguous assignment .
  • Computational Modeling : Validate docking results with in vitro assays (e.g., PDE inhibition assays for IC₅₀ determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
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2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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